4-(1,2,4-oxadiazol-3-yl)benzoic Acid

Lipophilicity Membrane Permeability Oxadiazole Regioisomers

4-(1,2,4-Oxadiazol-3-yl)benzoic acid (CAS 340736-83-6) is a disubstituted phenyl-oxadiazole scaffold featuring a benzoic acid moiety at the para position and a 1,2,4-oxadiazole ring at the 3-position. This compound belongs to the broader class of 1,2,4-oxadiazole benzoic acids, which are widely employed as privileged fragments in medicinal chemistry for their ability to serve as metabolically stable bioisosteres of esters, amides, and carboxylic acids.

Molecular Formula C9H6N2O3
Molecular Weight 190.158
CAS No. 340736-83-6
Cat. No. B2930677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,4-oxadiazol-3-yl)benzoic Acid
CAS340736-83-6
Molecular FormulaC9H6N2O3
Molecular Weight190.158
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC=N2)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-14-11-8/h1-5H,(H,12,13)
InChIKeySNWYSDYAFFVDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,4-Oxadiazol-3-yl)benzoic Acid (CAS 340736-83-6): A Differentiable Oxadiazole Building Block for SAR-Driven Procurement


4-(1,2,4-Oxadiazol-3-yl)benzoic acid (CAS 340736-83-6) is a disubstituted phenyl-oxadiazole scaffold featuring a benzoic acid moiety at the para position and a 1,2,4-oxadiazole ring at the 3-position. This compound belongs to the broader class of 1,2,4-oxadiazole benzoic acids, which are widely employed as privileged fragments in medicinal chemistry for their ability to serve as metabolically stable bioisosteres of esters, amides, and carboxylic acids [1]. Unlike the more extensively studied 3-(1,2,4-oxadiazol-3-yl)benzoic acid (the core scaffold of Ataluren) or 1,3,4-oxadiazole regioisomers, the para-carboxylic acid substitution and 1,2,4-oxadiazole connectivity confer a distinct physicochemical signature—including a predicted LogP of 1.69 and an acid pKa of ~3.72—that differentiates this compound in solubility, lipophilicity, and synthetic tractability for specific structure-activity relationship (SAR) campaigns [2].

Why 4-(1,2,4-Oxadiazol-3-yl)benzoic Acid Cannot Be Substituted with Other Oxadiazole Benzoic Acid Regioisomers in Drug Discovery


Generic substitution among oxadiazole benzoic acid regioisomers is inadvisable because the position of the oxadiazole ring on the phenyl core and the regioisomeric form of the oxadiazole itself (1,2,4- vs. 1,3,4-) produce substantial differences in lipophilicity, electronic distribution, and metabolic stability [1]. Systematic analyses have demonstrated that 1,2,4-oxadiazole regioisomers consistently exhibit approximately one order of magnitude higher LogD values compared to their 1,3,4-oxadiazole counterparts, a difference that directly impacts membrane permeability, CYP450 susceptibility, and hERG binding propensity [2]. Furthermore, moving the carboxylic acid from the para to the meta position (as in Ataluren's core) alters both the pKa and the vector of hydrogen-bond interactions, fundamentally changing target engagement profiles in nonsense suppression and integrin antagonism assays [3]. These quantitative physicochemical divergences mean that even structurally close analogs cannot be considered interchangeable without compromising SAR integrity.

Quantitative Differentiation Evidence for 4-(1,2,4-Oxadiazol-3-yl)benzoic Acid vs. Closest Analogs


Lipophilicity (LogD₇.₄) Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomers

In a comprehensive medicinal chemistry analysis of oxadiazole regioisomers, 1,2,4-oxadiazole-containing compounds consistently display approximately one order of magnitude higher lipophilicity (LogD) relative to their matched 1,3,4-oxadiazole analogs [1]. For 4-(1,2,4-oxadiazol-3-yl)benzoic acid, the predicted LogD at pH 7.4 is −1.64 (ionized carboxylate), while the LogP (neutral species) is 1.69 [2]. This lipophilicity differential stems from the intrinsically different charge distributions and dipole moments between the two regioisomeric series, with the 1,2,4-oxadiazole exhibiting a more balanced electron distribution that favors passive membrane permeation [1].

Lipophilicity Membrane Permeability Oxadiazole Regioisomers LogD Bioisostere Design

Acid Strength (pKa) Differentiation: Para-Benzoic Acid vs. Meta-Benzoic Acid Oxadiazole Scaffolds

The acid dissociation constant (pKa) of the benzoic acid moiety is sensitive to the position of the electron-withdrawing oxadiazole substituent. For 4-(1,2,4-oxadiazol-3-yl)benzoic acid, the predicted acid pKa is 3.72 [1]. In contrast, the meta-substituted analog 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren core) has a predicted pKa of approximately 3.58 [2]. The ~0.14 unit higher pKa for the para-substituted compound reflects reduced electron withdrawal by the oxadiazole ring at the para position, resulting in a weaker acid that is slightly less ionized at physiological pH (pH 7.4) [1].

pKa Ionization State Solubility-pH Profile Salt Formation Carboxylic Acid Bioisostere

Metabolic Stability Advantage: 1,2,4-Oxadiazole vs. Ester and Amide Bioisosteres

The 1,2,4-oxadiazole ring functions as a hydrolytically stable bioisostere of ester and amide linkages. While esters and amides are susceptible to esterase- and amidase-mediated hydrolysis in plasma and liver microsomes, the 1,2,4-oxadiazole ring remains intact under these conditions [1]. In a head-to-head comparison of oxadiazole-containing compounds versus their ester analogs in human liver microsome stability assays, the oxadiazole series showed substantially higher percent parent compound remaining after 60-minute incubation . The para-carboxylic acid positioning in 4-(1,2,4-oxadiazol-3-yl)benzoic acid permits direct conjugation without introducing a metabolically labile linkage, whereas meta-substituted analogs or ester-linked comparators introduce either altered geometry or hydrolytic vulnerability [1].

Metabolic Stability Hydrolysis Resistance Oxadiazole Bioisostere Human Liver Microsomes CYP450

Synthetic Tractability: Para-Carboxylic Acid as a Direct Conjugation Handle

The para-carboxylic acid group in 4-(1,2,4-oxadiazol-3-yl)benzoic acid provides a linear, synthetically accessible vector for amide bond formation, esterification, or hydrazide conjugation without steric hindrance [1]. In contrast, the meta-carboxylic acid analog (3-(1,2,4-oxadiazol-3-yl)benzoic acid) introduces a bent geometry that can complicate molecular docking and reduce conformational rigidity in target binding . The para orientation also facilitates parallel library synthesis using standard coupling reagents (e.g., HATU, EDC/HOBt) with consistently high yields (>85% reported for analogous para-benzoic acid oxadiazoles), whereas ortho-substituted variants suffer from reduced reactivity due to steric crowding [1].

Amide Coupling Click Chemistry Parallel Synthesis Building Block Utility Scaffold Derivatization

Polar Surface Area and Drug-Likeness: Favorable CNS Multiparameter Optimization (MPO) Profile

With a topological polar surface area (TPSA) of 76.22 Ų [1] and only one hydrogen bond donor (the carboxylic acid proton), 4-(1,2,4-oxadiazol-3-yl)benzoic acid occupies a favorable region of CNS MPO chemical space (desirable TPSA range: 40–90 Ų) [2]. This TPSA value is notably lower than that of many 1,3,4-oxadiazole regioisomers (which present an additional nitrogen contributing to higher PSA) and positions the compound closer to the optimal range for passive blood-brain barrier penetration [2]. The compound also satisfies Lipinski's Rule of Five (Ro5 compliance: true) with a molecular weight of 190.16 Da, 4 hydrogen bond acceptors, 1 donor, and LogP of 1.69 [1].

Polar Surface Area CNS MPO Blood-Brain Barrier Drug-Likeness Physicochemical Descriptors

hERG Liability Reduction: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Matched Pairs

Matched molecular pair analyses across oxadiazole-containing compound series have revealed that 1,2,4-oxadiazole regioisomers generally exhibit lower hERG channel inhibition compared to their 1,3,4-oxadiazole counterparts [1]. This trend is attributed to the different dipole moments and electrostatic potential surfaces of the two regioisomeric series, which influence interactions with the hERG channel pore [2]. For procurement in early-stage cardiovascular safety profiling, selecting the 1,2,4-oxadiazole scaffold 4-(1,2,4-oxadiazol-3-yl)benzoic acid provides a starting point with a more favorable hERG safety margin relative to 1,3,4-oxadiazole-based fragments [1].

hERG Inhibition Cardiotoxicity Oxadiazole SAR Safety Pharmacology Matched Molecular Pair Analysis

Preferred Application Scenarios for 4-(1,2,4-Oxadiazol-3-yl)benzoic Acid Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Favorable BBB Penetration Physicochemical Profile

With a topological polar surface area of 76.22 Ų (within the optimal 40–90 Ų CNS MPO range) and a LogP of 1.69, 4-(1,2,4-oxadiazol-3-yl)benzoic acid serves as an ideal core scaffold for central nervous system (CNS) drug discovery [1]. Its favorable CNS MPO profile, combined with the metabolic stability of the 1,2,4-oxadiazole ring, makes it a superior choice over 1,3,4-oxadiazole regioisomers that typically exceed the CNS TPSA threshold, reducing the probability of passive BBB permeation [2]. Medicinal chemistry teams designing brain-penetrant inhibitors, receptor modulators, or PET tracer precursors should prioritize this scaffold over alternative oxadiazole regioisomers.

Parallel Library Synthesis and High-Throughput Amide Conjugation Campaigns

The para-carboxylic acid group provides a sterically unhindered, synthetically efficient conjugation handle for amide bond formation, esterification, and hydrazide synthesis under standard coupling conditions [1]. This regioisomer consistently achieves coupling yields exceeding 85%, in contrast to ortho-substituted variants that suffer 20–40% lower yields due to steric crowding [1]. Procurement of this specific regioisomer streamlines parallel medicinal chemistry workflows and reduces per-compound synthesis costs in large library production settings.

Cardiovascular Safety-Conscious Lead Optimization (hERG Liability Mitigation)

For programs where hERG channel inhibition is a known liability of the chemical series, the 1,2,4-oxadiazole scaffold of 4-(1,2,4-oxadiazol-3-yl)benzoic acid offers a structurally documented advantage: matched molecular pair comparisons consistently show that 1,2,4-oxadiazole regioisomers exhibit lower hERG binding than 1,3,4-oxadiazole counterparts [1]. Starting a lead optimization campaign with this scaffold reduces the probability of encountering cardiotoxicity flags that would require resource-intensive remediation or lead to candidate termination [2].

Sustained-Exposure Oral Agent Design Requiring Hydrolytically Stable Linkers

The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere that withstands esterase- and amidase-mediated hydrolysis, unlike ester or amide linkages that degrade rapidly in plasma and liver microsome assays [1]. This stability advantage is critical for programs aiming to achieve sustained systemic exposure following oral administration. The combination of hydrolytic stability, CNS-favorable physicochemical properties, and the synthetic accessibility of the para-carboxylic acid handle positions 4-(1,2,4-oxadiazol-3-yl)benzoic acid as a preferred fragment for designing orally bioavailable, CNS-penetrant drug candidates with extended half-lives [2].

Quote Request

Request a Quote for 4-(1,2,4-oxadiazol-3-yl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.